molecular formula C18H16ClNO5 B2804473 2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 1031274-88-0

2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No. B2804473
CAS RN: 1031274-88-0
M. Wt: 361.78
InChI Key: ADJIYMBLMNVOCR-UHFFFAOYSA-N
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Description

2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid, commonly referred to as BDCBOA, is a synthetic compound with a wide range of applications in scientific research. BDCBOA is an inhibitor of the enzyme phosphodiesterase (PDE), which is involved in several different biochemical pathways. The inhibition of PDE by BDCBOA has been studied in various areas of research, such as pharmacology, biochemistry, and physiology.

Scientific Research Applications

Molecular Docking and Biological Activity

A study by Vanasundari et al. (2018) employed molecular docking and vibrational spectroscopy to investigate the structural and spectroscopic properties of related butanoic acid derivatives. The research highlighted the compounds' potential as nonlinear optical materials due to their significant dipole moment and first hyperpolarizabilities. Additionally, the docking studies revealed that these derivatives exhibit good biological activities, suggesting their pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Vibrational Spectroscopy and Molecular Structure

Research conducted by Raju et al. (2015) synthesized 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and analyzed its structure using IR, NMR, and X-ray diffraction studies. The study provided detailed insights into the molecule's vibrational wavenumbers and the stability arising from hyper-conjugative interactions, contributing to the understanding of charge delocalization within the molecule (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).

Non-linear Optical Properties and Electronic Structure

A study by Halim and Ibrahim (2017) focused on the synthesis of a novel compound, analyzing its DFT calculations, electronic structure, NLO properties, and NBO analysis. The research sheds light on the potential of these compounds for applications in non-linear optics due to their electronic absorption spectra and significant nonlinear optical properties (Halim & Ibrahim, 2017).

Antimicrobial Potential

Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives, highlighting their potential as antimicrobial agents. This research indicates the broad spectrum of biological activities possessed by compounds related to 2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid, including their effectiveness against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)-4-(4-chlorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO5/c19-13-4-2-12(3-5-13)15(21)8-14(18(22)23)20-9-11-1-6-16-17(7-11)25-10-24-16/h1-7,14,20H,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJIYMBLMNVOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(CC(=O)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3-Benzodioxol-5-ylmethyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid

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